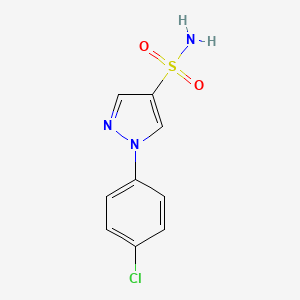
1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis due to its unique structure, which includes a triazole ring and a Boc-protected amine. The Boc group is commonly used to protect amines during chemical reactions, allowing for selective transformations of other functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of flow microreactor systems has been developed for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient and sustainable compared to batch methods .
化学反応の分析
Types of Reactions
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Di-tert-butyl dicarbonate: Used for the protection of amines.
Potassium permanganate: Used for the oxidation of N-protected β-aminoalcohol.
Trimethylsilyl iodide and methanol: Used for the deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various intermediates depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides.
Biology: The Boc group is used to protect amino acids during peptide synthesis.
Industry: Used in the production of various organic compounds due to its stability and ease of deprotection.
作用機序
The mechanism of action for 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,4-triazole-3-carboxylic acid involves the protection and deprotection of amines. The Boc group is added to amines through nucleophilic addition-elimination reactions, forming a tetrahedral intermediate. The deprotection involves protonation of the carbonyl oxygen, elimination of the tert-butyl group, and decarboxylation to yield the free amine .
類似化合物との比較
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Group: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation with H2 over Pd/C.
Methoxycarbonyl Derivative: Less stable compared to the Boc group due to the less substituted alkyl group.
Uniqueness
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the stability of the tert-butyl carbocation, which makes the Boc group a preferred choice for protecting amines in various chemical reactions. The ease of deprotection under mild conditions also adds to its versatility in organic synthesis .
特性
分子式 |
C10H16N4O4 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC名 |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)11-4-5-14-6-12-7(13-14)8(15)16/h6H,4-5H2,1-3H3,(H,11,17)(H,15,16) |
InChIキー |
RNBVVGHLPQLHBZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCN1C=NC(=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B13515481.png)
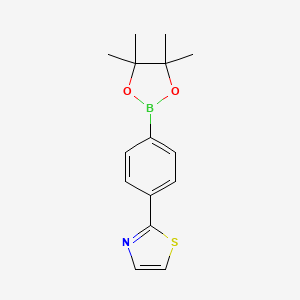
![N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515500.png)
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
![4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B13515518.png)
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol](/img/structure/B13515525.png)
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13515530.png)
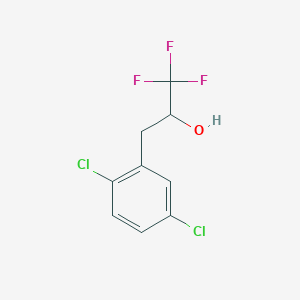
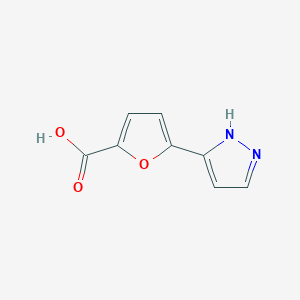
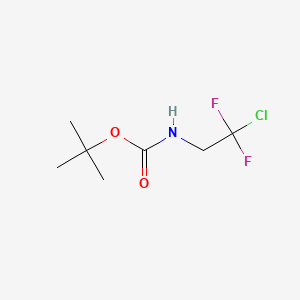

![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)
